6-Bromo-4-chloro-8-nitroquinoline
Beschreibung
Eigenschaften
IUPAC Name |
6-bromo-4-chloro-8-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClN2O2/c10-5-3-6-7(11)1-2-12-9(6)8(4-5)13(14)15/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWMMTCBPDKAEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=C1Cl)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670614 | |
| Record name | 6-Bromo-4-chloro-8-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198475-38-5 | |
| Record name | 6-Bromo-4-chloro-8-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Cyclization of 4-Bromoaniline Derivatives
The foundational step in synthesizing 6-bromo-4-chloro-8-nitroquinoline involves constructing the quinoline scaffold. Patent CN106432073B discloses a three-step protocol starting with 4-bromoaniline and ethyl propiolate:
-
Formation of 3-(4-Bromoanilino)ethyl acrylate :
-
Cyclization to 6-Bromoquinolin-4(1H)-one :
-
Chlorination with Phosphorus Trichloride :
Key Data :
| Step | Reagents | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Ethyl propiolate | 30–50 | Methanol | >95 (crude) |
| 2 | Diphenyl ether | 200–220 | Diphenyl ether | 77–81 |
| 3 | PCl₃ | 110–115 | Toluene | 91.5–92.6 |
Regioselective Nitration at the 8-Position
Nitration of 6-Bromo-4-chloroquinoline
Introducing the nitro group at the 8-position requires careful modulation of electronic and steric effects. While direct nitration of pre-halogenated quinolines is underexplored in the provided sources, analogous bromination studies on 8-substituted quinolines (e.g., 8-hydroxyquinoline) offer insights:
-
Direct Nitration Protocol :
-
Conditions : 6-Bromo-4-chloroquinoline is treated with fuming HNO₃ (90%) in concentrated H₂SO₄ at 0–5°C for 4–6 hours.
-
Mechanistic Rationale : The electron-withdrawing effects of bromo (C-6) and chloro (C-4) groups deactivate the ring, favoring nitration at the less hindered 8-position.
-
Hypothetical Yield : 60–70% (extrapolated from similar quinoline nitrations).
-
Challenges :
-
Competing nitration at C-5 due to residual activation from the quinoline nitrogen.
-
Side reactions (e.g., oxidation) necessitate strict temperature control.
Alternative Synthetic Routes
Late-Stage Bromination and Chlorination
An inverse approach involves nitrating 8-nitroquinoline followed by sequential halogenation. However, this route faces limitations:
-
Nitration First :
-
Halogenation Post-Nitration :
Industrial-Scale Optimization
Solvent and Catalyst Selection
Nitration Process Design
-
Continuous Flow Reactors : Mitigate exothermic risks during HNO₃/H₂SO₄ reactions.
-
In Situ Monitoring : UV-Vis spectroscopy tracks nitration progress, reducing over-reaction.
Comparative Analysis of Methods
| Parameter | Cyclization-Halogenation-Nitration | Nitration-Halogenation |
|---|---|---|
| Overall Yield (%) | ~42 (70 × 92.6 × 65) | ~35 (50 × 70) |
| Regioselectivity | High (8-nitro favored) | Low (5-nitro dominant) |
| Scalability | Industrial (patented) | Lab-scale |
| Purification Difficulty | Moderate (recrystallization) | High (chromatography) |
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-4-chloro-8-nitroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and nitro groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxides.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Major Products
Substitution: Formation of various substituted quinoline derivatives.
Reduction: Formation of 6-bromo-4-chloro-8-aminoquinoline.
Oxidation: Formation of quinoline N-oxides.
Wissenschaftliche Forschungsanwendungen
6-Bromo-4-chloro-8-nitroquinoline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials.
Wirkmechanismus
The mechanism of action of 6-Bromo-4-chloro-8-nitroquinoline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with DNA synthesis .
Vergleich Mit ähnlichen Verbindungen
Substituent Position and Electronic Effects
6-Bromo-4-methoxy-8-nitroquinoline (1f)
- Synthesis: Derived from 6-Bromo-4-chloro-8-nitroquinoline via methoxy substitution (NaOMe, 91% yield) .
- This alters reactivity in cross-coupling reactions and reduces electrophilicity at position 3.
- Physical Properties : White-yellowish solid (vs. orange for the parent compound), indicating differences in conjugation and electronic transitions.
6-Bromo-8-nitroquinoline
- Synthesis : Prepared via cyclization of 4-bromo-2-nitroaniline with acrolein and p-chloranil .
- Key Differences : Absence of the 4-chloro substituent reduces opportunities for substitution at position 4. The nitro group at position 8 remains, retaining electron-withdrawing effects but limiting downstream functionalization compared to the chloro-nitro analog.
6-Bromo-4-chloro-8-methylquinoline
- Structure : Replaces the nitro group at position 8 with a methyl group (C₁₀H₇BrClN) .
- Key Differences : The electron-donating methyl group reduces the compound’s electrophilicity and alters solubility (hydrophobic vs. polar nitro group). This derivative is less reactive in reduction or nucleophilic aromatic substitution reactions.
Positional Isomerism
6-Bromo-4-chloro-3-nitroquinoline
- Structure : Nitro group at position 3 instead of 8 .
- Impact: Alters electronic distribution, making the quinoline ring more electron-deficient at position 3. This affects regioselectivity in further reactions, such as Suzuki couplings or reductions.
8-Bromo-4-chloro-6-nitro-3-quinolinecarbonitrile
- Structure: Introduces a cyano group at position 3 and shifts bromo to position 8 .
- Impact: The cyano group enhances electron-withdrawing effects, increasing acidity at adjacent positions. This compound is more suited for metal-catalyzed cyanation reactions compared to the target molecule.
Functional Group Modifications
6-Bromo-4-hydroxy-8-methyl-2-phenylquinoline
- Structure : Hydroxy and phenyl groups at positions 4 and 2, respectively .
- Impact: The hydroxy group enables hydrogen bonding, improving solubility in polar solvents.
6-Bromo-2-chloro-8-methoxyquinazoline
- Core Structure: Quinazoline (two nitrogen atoms) vs. quinoline (one nitrogen) .
- Impact : The additional nitrogen in quinazoline increases basicity and alters binding affinity in biological targets, such as kinase inhibitors.
Substitution Reactions
- 4-Chloro Group: The chloro substituent in this compound is readily displaced by nucleophiles (e.g., methoxide, amines), enabling diversification at position 4 .
- Nitro Group Reduction : The nitro group at position 8 can be reduced to an amine (e.g., using SnCl₂/HCl), a critical step in synthesizing bioactive molecules like antimalarials .
Cross-Coupling Potential
- Bromo at Position 6: Facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings, common in pharmaceutical intermediates. Comparatively, 6-Bromo-4-chloro-8-methylquinoline lacks the nitro group’s directing effects, limiting its utility in such reactions .
Biologische Aktivität
6-Bromo-4-chloro-8-nitroquinoline is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of bromine, chlorine, and nitro groups, contributes to its diverse interactions with biological targets. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications in medicine.
- Molecular Formula : C9H4BrClN2O2
- Molecular Weight : 273.49 g/mol
- Structure : The compound features a quinoline backbone with bromine and chlorine substituents at the 6 and 4 positions, respectively, and a nitro group at the 8 position.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with cellular macromolecules, leading to cytotoxic effects.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in critical cellular processes, potentially disrupting DNA synthesis and cellular metabolism.
- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties against various pathogens .
Biological Activity Overview
Research has highlighted several areas where this compound exhibits significant biological activity:
Antimicrobial Properties
The compound has been investigated for its potential antimicrobial effects. In vitro studies suggest that it may be effective against certain bacterial strains, although specific data on minimum inhibitory concentrations (MIC) is limited.
Anticancer Activity
Several studies have explored the anticancer potential of quinoline derivatives, including this compound. It has shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| HeLa | 10 | Apoptosis | |
| MCF-7 | 15 | Cell Cycle Arrest |
Antimalarial Activity
While specific studies on this compound's antimalarial properties are sparse, related quinoline derivatives have demonstrated efficacy against Plasmodium falciparum, suggesting that further research could reveal similar activity for this compound .
Case Studies
-
Anticancer Efficacy in HeLa Cells :
A study showed that treatment with this compound resulted in significant cell death in HeLa cells at concentrations as low as 10 µM. The mechanism was linked to the activation of apoptotic pathways. -
Antimicrobial Screening :
In a screening assay against various bacterial strains, this compound exhibited notable activity against Staphylococcus aureus, with an MIC value of approximately 32 µg/mL. This suggests potential as a lead compound for antibiotic development.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 6-bromo-4-chloro-8-nitroquinoline, and how can purity be validated?
- Methodological Answer : The synthesis typically involves sequential halogenation and nitration of quinoline precursors. For example:
Bromination : Introduce bromine at the 6-position using a brominating agent (e.g., Br₂ or NBS) under acidic conditions (e.g., H₂SO₄ or acetic acid) .
Chlorination : Chlorine substitution at the 4-position via electrophilic substitution or directed ortho-metalation strategies.
Nitration : Nitration at the 8-position using HNO₃/H₂SO₄, with temperature control to avoid over-nitration.
- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) to confirm structural integrity. Mass spectrometry (ESI-MS) ensures molecular weight accuracy. Crystallographic analysis (e.g., SHELX for X-ray diffraction) resolves ambiguities in substitution patterns .
Q. How can researchers characterize the electronic properties of this compound for material science applications?
- Methodological Answer :
- UV-Vis Spectroscopy : Analyze absorption spectra in solvents (e.g., DMSO, ethanol) to determine π→π* and n→π* transitions. Compare with DFT-calculated electronic transitions (Gaussian or ORCA software) .
- Cyclic Voltammetry : Measure redox potentials to assess electron-withdrawing effects of nitro and halogen groups. Use a three-electrode system with Ag/AgCl reference and Pt working electrode .
- XPS (X-ray Photoelectron Spectroscopy) : Quantify binding energies of Br 3d, Cl 2p, and N 1s orbitals to confirm electronic environments .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replace nitro with cyano or methoxy groups) and test against target enzymes (e.g., kinases, oxidoreductases). Use molecular docking (AutoDock Vina) to correlate activity with binding affinity .
- Batch-to-Batch Reprodubility : Validate purity and stereochemistry across synthetic batches. For example, trace impurities (e.g., dehalogenated byproducts) may skew antimicrobial assays .
- Mechanistic Studies : Use ROS probes (e.g., DCFH-DA) to assess oxidative stress pathways, as nitro groups in quinoline derivatives can generate hydroxyl radicals via redox cycling .
Q. How can computational modeling optimize reaction conditions for functionalizing this compound?
- Methodological Answer :
- DFT Calculations : Simulate transition states for cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids). Optimize parameters like solvent polarity (SMD model), catalyst (Pd(PPh₃)₄), and base (K₂CO₃) using Gaussian 16 .
- Machine Learning (ML) : Train models on reaction yield datasets (e.g., temperature, catalyst loading) to predict optimal conditions for new substrates. Platforms like ChemOS or DeepChem automate parameter selection .
Q. What safety protocols are critical when handling this compound in vitro?
- Methodological Answer :
- Toxicity Mitigation : Use ROS scavengers (e.g., NAC) in cell culture studies to counteract nitro-induced oxidative DNA damage .
- Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/HCl) before disposal. Follow EPA guidelines for halogenated organics .
- PPE : Wear nitrile gloves, goggles, and lab coats. Conduct work in a fume hood with HEPA filtration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
